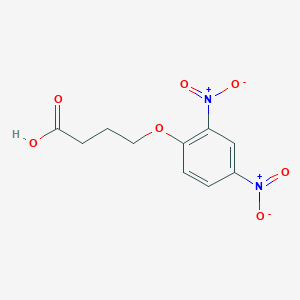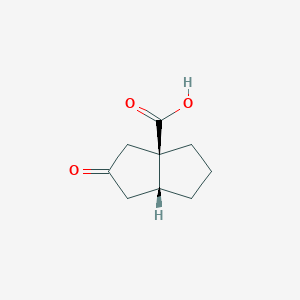
(2R)-2-Amino-3-(methyldisulfanyl)propanoic acid;hydrochloride
Overview
Description
Chemo-Enzymatic Synthesis Analysis
The first paper discusses the chemo-enzymatic synthesis of diastereomers of 1-β-O-acyl glucuronides derived from racemic 2-{4-[(2-methylprop-2-en-1-yl)amino]phenyl}propanoic acid (ALP). The synthesis involves the use of methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-d-glucopyranuronate and a specific chemo-enzymatic method that ensures the β-configuration of the glucuronides. The absolute stereochemistry of the synthesized compounds was determined by chiral high-performance liquid chromatography and comparison with known standards. The study also measured the intrinsic degradation rate constants of the diastereomers, finding that the (2R)-5 diastereomer degrades approximately twice as fast as the (2S)-5 under physiological conditions .
Molecular Structure Analysis
The molecular structure and stereochemistry of the synthesized glucuronide diastereomers were characterized using 1H and 13C NMR spectroscopy and high-resolution mass spectrometry. The study confirmed the structure through complete hydrolysis by β-glucuronidase. The determination of the absolute stereochemistry was crucial for understanding the behavior of the diastereomers, especially since the degradation rates were found to be stereochemistry-dependent .
Chemical Reactions Analysis
The paper does not directly discuss the chemical reactions of "(2R)-2-Amino-3-(methyldisulfanyl)propanoic acid;hydrochloride" but provides insights into the reactivity of similar compounds. The degradation kinetics of the glucuronide diastereomers, which are structurally related to the compound of interest, suggest that stereochemistry plays a significant role in the chemical reactivity and stability of these molecules under physiological conditions .
Physical and Chemical Properties Analysis
The intrinsic degradation rate constants of the glucuronide diastereomers provide information about their chemical stability. The (2R)-5 diastereomer has a degradation rate constant of 0.405 ± 0.002 h⁻¹, indicating a relatively fast degradation at pH 7.40 and 37 °C, which are conditions that mimic the human body's environment. This suggests that the physical and chemical properties of these compounds are sensitive to stereochemical configuration .
Improved Preparation of Racemic 2-Amino-3-(Heteroaryl)Propanoic Acids
The second paper describes an improved method for the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which are structurally related to "(2R)-2-Amino-3-(methyldisulfanyl)propanoic acid;hydrochloride". The synthesis yields these compounds with high efficiency, avoiding unfavorable hydrogenolysis of bromine on the thiophene nucleus. The method involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, followed by N-formylation to afford the final products .
Scientific Research Applications
Optical Resolution and Synthesis
- Research has explored the use of (2R)-2-Amino-3-(methyldisulfanyl)propanoic acid;hydrochloride in the optical resolution and synthesis of various compounds. For instance, Shiraiwa et al. (2006) examined the racemic structure of (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid hydrochloride and used optical resolutions for crystallization, highlighting its potential in preparing optically active compounds with high purity (Shiraiwa et al., 2006).
Fluorescence Derivatisation
- Frade et al. (2007) investigated the application of 3-(Naphthalen-1-ylamino)propanoic acid, a related compound, in fluorescence derivatisation of amino acids. This derivative showed strong fluorescence and potential in biological assays, indicating the utility of related compounds in fluorescent derivatisation (Frade et al., 2007).
Synthesis of Optically Active Compounds
- The synthesis of optically active compounds using (2R)-2-Amino-3-(methyldisulfanyl)propanoic acid;hydrochloride and related derivatives has been a subject of study. Shiraiwa et al. (1998) demonstrated the synthesis of optically active 1,4-thiazane-3-carboxylic acid from cysteine, involving the optical resolution of an intermediate compound similar to (2R)-2-Amino-3-(methyldisulfanyl)propanoic acid;hydrochloride (Shiraiwa et al., 1998).
Characterization of Polymorphic Forms
- The characterization of polymorphic forms of compounds related to (2R)-2-Amino-3-(methyldisulfanyl)propanoic acid;hydrochloride has been studied, providing insights into the structural and physical properties of such compounds. Vogt et al. (2013) characterized two polymorphic forms of a related compound, highlighting the complexities in analytical and physical characterization (Vogt et al., 2013).
Applications in Anticancer Research
- The potential application of derivatives of (2R)-2-Amino-3-(methyldisulfanyl)propanoic acid;hydrochloride in anticancer research has been explored. Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of a related compound, showing significant anticancer activities in vitro (Saad & Moustafa, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R)-2-amino-3-(methyldisulfanyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S2.ClH/c1-8-9-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITPDJLCZHKKCA-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSSC[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Amino-3-(methyldisulfanyl)propanoic acid;hydrochloride | |
CAS RN |
57488-34-3 | |
| Record name | (2R)-2-amino-3-(methyldisulfanyl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2504168.png)
![Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2504169.png)



![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)

![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504180.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2504182.png)
![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)



